1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one

Overview

Description

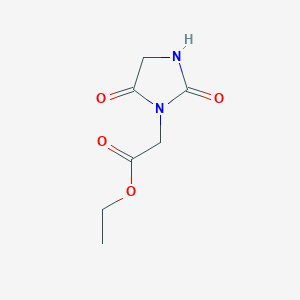

1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one is a derivative of imidazo[4,5-b]pyridines . These compounds are known for their diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity . This compound, in particular, has been authorized for clinical trials .

Synthesis Analysis

The synthesis of 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one was realized according to a specific scheme . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

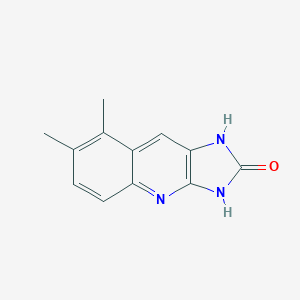

The molecular structure of 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one is based on an imidazo[4,5-c]quinolin-2-one core . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one include nucleophilic substitution and reduction . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Scientific Research Applications

Inhibiting Blood Platelet cAMP Phosphodiesterase and Inducing Aggregation : This compound inhibits blood platelet cAMP phosphodiesterase and induces aggregation, which could potentially prevent thrombus formation in animal models of thrombosis (Meanwell et al., 1991).

Antitumor Agent : It inhibits Complex III of the mitochondrial respiratory chain and induces apoptosis in cell lines HT29 and HL60, highlighting its potential as an antitumor agent (Andreani et al., 2005).

Cytotoxicity in Tumor Cells : Exhibits high cytotoxicity on human colon tumor cells and shows good activity on human brain tumor cell lines, making it useful in developing new anticancer drugs (Suh et al., 2000).

Allosteric Enhancer of A3AR Agonists : It acts as an allosteric enhancer of the action of A3 adenosine receptor (A3AR) agonists, potentiating the efficacy of the agonist and decreasing its rate of dissociation (Göblyös et al., 2006).

Inhibiting Blood Platelet Aggregation : Derivatives of this compound are potent inhibitors of blood platelet cAMP phosphodiesterase and ADP-induced platelet aggregation (Meanwell et al., 1992).

Modulators of the PI3K/PKB Pathway : Imidazo[4,5-c]quinoline derivatives, including 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one, are effective modulators of the PI3K/PKB pathway, leading to clinical development candidates (Stauffer et al., 2008).

Applications in Pharmaceuticals, Biotechnology, and Chemical Engineering : The synthesized quinoline fused imidazo[4,5-c]quinolines have potential applications across various fields including pharmaceuticals, biotechnology, and chemical engineering (Kale et al., 2016).

Antiviral Agents : Shows potential as antiviral agents by inducing the production of cytokines, especially interferon (IFN), in various models (Gerster et al., 2005).

Antiasthmatic Activity : Demonstrates potent antiasthmatic activity, making it a candidate for respiratory treatments (Kuroda & Suzuki, 1992).

Mutagenicity Studies : Active in the Ames test, although its mutagenicity is significantly lower than related compounds (Grivas & Jägerstad, 1984).

properties

IUPAC Name |

7,8-dimethyl-1,3-dihydroimidazo[4,5-b]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-6-3-4-9-8(7(6)2)5-10-11(13-9)15-12(16)14-10/h3-5H,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCKPUDNMNCWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154516 | |

| Record name | 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one | |

CAS RN |

124886-01-7 | |

| Record name | 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124886017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-20844 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALR3F45M10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)